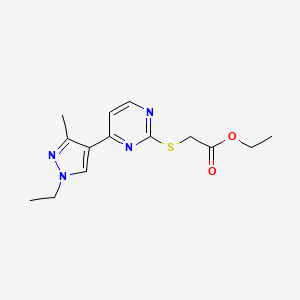

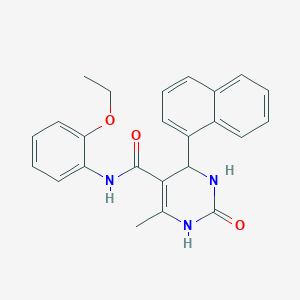

![molecular formula C22H27N3O2S B2490341 7-甲氧基-1'-丙基-2-(噻吩-2-基)-1,10b-二氢螺[苯并[e]吡嗪[1,5-c][1,3]噁嗪-5,4'-哌啶] CAS No. 840469-64-9](/img/structure/B2490341.png)

7-甲氧基-1'-丙基-2-(噻吩-2-基)-1,10b-二氢螺[苯并[e]吡嗪[1,5-c][1,3]噁嗪-5,4'-哌啶]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of molecules that have been explored for their biological activities and chemical properties. Its structure suggests potential interactions with biological receptors, given the presence of thiophene and piperidine rings, which are common motifs in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related spirocyclic and thiophene-containing compounds typically involves multi-step processes, starting from simple precursors like bromothiophenes. These processes may include halogen-metal exchange, cyclization, and substitution reactions to introduce various functional groups (Oberdorf et al., 2008). The complexity of the synthesis depends on the desired substituents and the specific biological or chemical properties targeted.

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted through crystallography and computational methods, revealing how different substituents and the spirocyclic nature affect the molecule's conformation and, consequently, its reactivity and interaction with biological targets. The presence of a methoxy group and a thiophene ring likely influences the electron distribution and molecular geometry, impacting the compound's chemical behavior (Kumara et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds containing thiophene units participate in various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the surrounding functional groups. The reactivity can be tailored by modifying the substituents on the thiophene and piperidine rings, enabling the synthesis of compounds with desired chemical properties (Shestopalov et al., 2002).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystal structure, are closely related to their molecular geometry and the nature of their substituents. Compounds with spirocyclic structures often exhibit unique physical characteristics that can influence their solubility and stability, critical factors in their potential application in various fields (Castillo et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are significantly influenced by the compound's structure. The interactions between the thiophene and piperidine rings and other functional groups within the molecule play a crucial role in determining its overall chemical behavior and its potential interactions with biological systems (Mahmoud et al., 2017).

科学研究应用

螺环哌啶作为Sigma受体配体

- 研究了螺环哌啶衍生物,包括那些与指定化合物结构类似的衍生物,它们对sigma-1和sigma-2受体的亲和力。这些受体在各种神经精神疾病和神经退行性疾病中具有重要意义。例如,1'-苄基-3-甲氧基-3,4-二氢螺[苯并[e]吡唑啉[1,5-c][1,3]噁嗪-5,4'-哌啶]等化合物显示出高的sigma-1受体亲和力,表明在相关疾病治疗中具有潜在应用价值(Maier & Wünsch, 2002)。

抗抑郁活性

- 螺环哌啶衍生物表现出强效的抗抑郁活性。这归因于它们能够防止四氢异蓝杉碱诱导小鼠眼睑下垂,并增强5-羟色氨酸对大鼠行为的影响。这些化合物还显示出低抗胆碱能力,表明相比传统抗抑郁药物具有潜在优势(Ong et al., 1981)。

具有抗微生物和抗炎活性的螺环衍生物

- 苯并噁嗪螺环衍生物,如与指定化合物结构类似的化合物,已被评估其抗微生物、抗炎和抗氧化活性。其中一些衍生物对金黄色葡萄球菌等特定病原体显示出高抗微生物活性,同时具有优于双氯芬酸等参考药物的抗炎效果,以及显著的抗氧化活性(Mandzyuk et al., 2020)。

潜在的抗精神病活性

- 与指定化合物结构类似的螺[吲哚-3,4'-哌啶]-2-酮已被确认为对特定受体如c-Met/ALK具有高效、高选择性、耐受性良好且口服有效的抑制剂。这些特性表明在抗精神病疗法中具有潜在应用(Li et al., 2013)。

作用机制

Target of Action

The compound “7-Methoxy-1’-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a complex molecule that likely interacts with multiple targets. It contains a thiophene nucleus , which is known to interact with a wide range of targets and exhibit diverse therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Based on the presence of the thiophene nucleus and imidazole ring , it can be inferred that the compound might interact with its targets through a variety of mechanisms. These could include binding to receptors or enzymes, modulating their activity, or interfering with cellular processes. The exact mode of action would depend on the specific target and the cellular context.

Biochemical Pathways

Compounds containing a thiophene nucleus or an imidazole ring are known to interact with a wide range of biochemical pathways. These could include inflammatory pathways, neurotransmitter signaling, cell cycle regulation, and others. The compound could potentially modulate these pathways, leading to downstream effects on cellular function and physiology.

Pharmacokinetics

The presence of the thiophene nucleus and imidazole ring could potentially influence its pharmacokinetic properties. For instance, these moieties could affect the compound’s solubility, stability, and permeability, which in turn could influence its absorption and distribution. The compound’s metabolism and excretion would likely depend on its chemical structure and the specific metabolic enzymes present in the body.

Result of Action

Based on the known activities of compounds containing a thiophene nucleus or an imidazole ring , it could potentially have a wide range of effects. These could include modulation of cellular signaling, alteration of gene expression, inhibition of enzymatic activity, and others. The specific effects would likely depend on the compound’s targets and the cellular context.

属性

IUPAC Name |

7-methoxy-1'-propyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c1-3-11-24-12-9-22(10-13-24)25-18(15-17(23-25)20-8-5-14-28-20)16-6-4-7-19(26-2)21(16)27-22/h4-8,14,18H,3,9-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVALAEWTXRWALK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)

![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)